molecular formula C8H12N2O2S B1525696 N-[(2-aminophenyl)methyl]methanesulfonamide CAS No. 1049798-32-4

N-[(2-aminophenyl)methyl]methanesulfonamide

Cat. No. B1525696
CAS RN: 1049798-32-4
M. Wt: 200.26 g/mol
InChI Key: CMGCWQQMEKGNKW-UHFFFAOYSA-N
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Description

“N-[(2-aminophenyl)methyl]methanesulfonamide” is a chemical compound with the CAS Number: 1049798-32-4 . It has a molecular weight of 200.26 and is a powder in physical form . The IUPAC name for this compound is N-(2-aminobenzyl)methanesulfonamide .


Molecular Structure Analysis

The molecular formula of “N-[(2-aminophenyl)methyl]methanesulfonamide” is C8H12N2O2S . The InChI code for this compound is 1S/C8H12N2O2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3 .


Physical And Chemical Properties Analysis

“N-[(2-aminophenyl)methyl]methanesulfonamide” is a powder at room temperature . It has a melting point of 106-110°C .

Scientific Research Applications

Synthesis and Characterization

Sulfonamide compounds, including those structurally related to N-[(2-aminophenyl)methyl]methanesulfonamide, have been synthesized and characterized, revealing potential for diverse applications. For instance, the synthesis and characterization of new sulfonamide derivatives and their metal complexes were explored for antibacterial activities. These compounds showed significant activity against both gram-positive and gram-negative bacteria, suggesting their potential as antibacterial agents (Özdemir et al., 2009).

Computational Studies

DFT-based computational studies have been conducted on sulfonamide derivatives, including N-[(2-methylphenyl)methanesulfonamide and N-[(3-methylphenyl)methanesulfonamide, to understand their molecular conformation, NMR chemical shifts, and vibrational transitions. These studies offer insights into the electronic structure and properties of sulfonamides, which can inform their practical applications (Karabacak et al., 2010).

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism has been demonstrated, specifically in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach enabled the production of significant amounts of mammalian metabolites for structural characterization, highlighting the utility of microbial biocatalysis in drug development processes (Zmijewski et al., 2006).

Biorenewable Catalysis

Sulfonamides have also been involved in the development of bio-renewable catalysts, such as in the synthesis of 2-amino-3-cyano pyridines using nicotinium methane sulfonate (NMS), a novel and efficient ionic liquid catalyst. This work demonstrates the potential of sulfonamides in sustainable chemistry and catalysis (Tamaddon & Azadi, 2018).

Safety and Hazards

The safety information available indicates that “N-[(2-aminophenyl)methyl]methanesulfonamide” may cause skin and eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves and eye protection, and seeking medical attention if irritation persists .

properties

IUPAC Name

N-[(2-aminophenyl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGCWQQMEKGNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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